molecular formula C20H41NO3 B12752965 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- CAS No. 67113-20-6

2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)-

Cat. No.: B12752965
CAS No.: 67113-20-6
M. Wt: 343.5 g/mol
InChI Key: HUJUGQXXTSEVDG-RTBURBONSA-N
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Description

2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- is a chiral compound with the molecular formula C20H41NO3 and a molecular weight of 343.54 g/mol . This compound is a derivative of octadecanoic acid, featuring an amino group and a hydroxy group on the second and third carbon atoms, respectively, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- typically involves the esterification of 2-Amino-3-hydroxy-octadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-octadecanoic acid, methyl ester, (2R,3S)
  • 3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester
  • Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester

Uniqueness

2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility, reactivity, and interaction with biological systems .

Properties

CAS No.

67113-20-6

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxyoctadecanoate

InChI

InChI=1S/C20H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2/h18-19,22H,3-17,21H2,1-2H3/t18-,19-/m1/s1

InChI Key

HUJUGQXXTSEVDG-RTBURBONSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C(=O)OCC)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C(=O)OCC)N)O

Origin of Product

United States

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